2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide
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Overview
Description
2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and various functional groups such as chloro, fluorophenyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as chloroform, fluorobenzene, and sulfonyl chloride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)acetamide
- 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-chloro-N-(2-fluorophenyl)acetamide
Uniqueness
What sets 2-chloro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide apart from these similar compounds is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21ClFN3O3S |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-chloro-N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H21ClFN3O3S/c1-12(2)26-14(4)13(3)18(30(28,29)16-9-7-15(23)8-10-16)20(26)25-21(27)17-6-5-11-24-19(17)22/h5-12H,1-4H3,(H,25,27) |
InChI Key |
DGYNOSRPRPHKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=C(N=CC=C3)Cl)C(C)C)C |
Origin of Product |
United States |
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